Piceatannol 3'-O-glucoside

Arginase inhibition Nitric oxide synthase activation Endothelial dysfunction

Piceatannol 3'-O-glucoside (PG; Quzhaqigan) is a superior stilbenoid glucoside for researchers requiring validated dual arginase I/II inhibition (IC₅₀ ~11.22 μM Arg I, 11.06 μM Arg II) with concomitant eNOS activation—a mechanism unattainable with piceatannol or resveratrol. Unlike its aglycone (logP ~2.9), PG's 3'-O-glucosylation delivers a logP of ~0.04, enabling ≥2.5 mg/mL aqueous solubility for simplified in vivo administration. Proven to reduce fatty streaks and restore vasorelaxation in ApoE-/- HCD mice, PG provides a pre-established framework for atherosclerosis and NO-pathway research. Choose PG for reproducible dual-target pharmacology without resorting to synthetic inhibitor cocktails.

Molecular Formula C20H22O9
Molecular Weight 406.4 g/mol
CAS No. 94356-26-0
Cat. No. B15602452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiceatannol 3'-O-glucoside
CAS94356-26-0
Molecular FormulaC20H22O9
Molecular Weight406.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-7-10(3-4-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
InChIKeyUMGCIIXWEFTPOC-CUYWLFDKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piceatannol 3'-O-glucoside (CAS 94356-26-0): A Stilbenoid Glucoside with Dual Arginase I/II Inhibition for Endothelial and Vascular Research


Piceatannol 3'-O-glucoside (PG; Quzhaqigan; C₂₀H₂₂O₉; MW 406.38) is a naturally occurring stilbenoid glucoside isolated from the roots of Rheum palmatum L. (rhubarb) [1]. It consists of a piceatannol aglycone (3,3',4,5'-tetrahydroxy-trans-stilbene) conjugated to a β-D-glucopyranosyl moiety at the 3'-O position. PG is characterized as a dual inhibitor of arginase I and arginase II, which reciprocally activates endothelial nitric oxide synthase (eNOS) and increases nitric oxide (NO) production [1]. This mechanism distinguishes PG from its aglycone piceatannol and from the parent stilbene resveratrol, both of which exhibit markedly different arginase inhibition potency, isoform selectivity, and physicochemical properties.

Why Piceatannol 3'-O-glucoside Cannot Be Replaced by Generic Stilbenes or Aglycone Analogs in Arginase-Targeted Investigations


Substituting piceatannol 3'-O-glucoside with its aglycone piceatannol, resveratrol, or resveratrol 3-O-glucoside (piceid) fundamentally alters both the biological target engagement profile and the physicochemical handling properties. PG's 3'-O-glucosylation shifts the logP from approximately 2.9 (piceatannol) or 2.8 (resveratrol) to approximately 0.04, dramatically increasing aqueous compatibility and altering membrane partitioning . Critically, the arginase I/II inhibition profile of PG (IC₅₀ ~11 µM for both isoforms) differs from piceatannol (IC₅₀ ~12.1 µM against bovine arginase I, with no reported isoform selectivity) and from resveratrol, which shows negligible arginase inhibition in comparable assays [1][2]. Furthermore, glycosylation of stilbenes has been shown to fundamentally alter pharmacological activities — piceatannol 4'-β-glucoside exhibited the strongest histamine-release inhibitory activity among all stilbene glycosides tested, whereas resveratrol glucosides showed low radical-scavenging activity, demonstrating that the position and presence of glycosylation determine activity [3]. Generic substitution therefore risks erroneous conclusions in experimental systems where arginase-NO pathway modulation, consistent physicochemical behavior, or specific glucoside-dependent pharmacology are required.

Quantitative Differential Evidence for Piceatannol 3'-O-glucoside vs. Closest Analogs: Head-to-Head and Cross-Study Comparisons


Dual Arginase I/II Inhibition Potency: Piceatannol 3'-O-glucoside vs. Piceatannol and Resveratrol

Piceatannol 3'-O-glucoside (PG) inhibits arginase I with an IC₅₀ of 11.22 µM and arginase II with an IC₅₀ of 11.06 µM in mouse liver and kidney lysates, respectively, demonstrating near-equipotent dual isoform inhibition [1]. In a separate comparative study using bovine liver arginase I, the aglycone piceatannol exhibited an IC₅₀ of 12.1 µM, while resveratrol did not rank among the top inhibitors in a panel of ten polyphenols, indicating substantially weaker or negligible arginase inhibition [2]. PG thus provides dual Arg I/II coverage at low micromolar potency, whereas the aglycone piceatannol shows single-digit micromolar activity against only Arg I, and resveratrol is effectively inactive. Note: The comparator data were obtained using bovine liver arginase, whereas PG data were generated in mouse tissue lysates, constituting a cross-study comparison with different enzyme sources.

Arginase inhibition Nitric oxide synthase activation Endothelial dysfunction Stilbenoid pharmacology

In Vivo Reduction of Atherosclerotic Fatty Streak Formation: Piceatannol 3'-O-glucoside in ApoE-/- Mice

In ApoE-null mice fed a high-cholesterol diet (HCD), oral administration of piceatannol 3'-O-glucoside (PG) in drinking water significantly reduced fatty streak formation in the aorta [1]. PG treatment also reversed HCD-induced increases in arginase activity and reactive oxygen species generation in thoracic aorta, enhanced eNOS dimer stability, attenuated phenylephrine-dependent contractile responses, and significantly improved acetylcholine-dependent vasorelaxation [1]. In contrast, piceatannol (aglycone, intravenous) has been studied in aged wild-type mice for blood pressure reduction and endothelial function recovery [2], but its effect on atherosclerotic plaque/fatty streak formation in an ApoE-/- HCD model has not been reported. No comparable in vivo atheropreventive data exist for resveratrol 3-O-glucoside (piceid) or unglycosylated resveratrol in the same model with quantified fatty streak endpoints.

Atherosclerosis Endothelial dysfunction In vivo pharmacology Fatty streak Vascular protection

Lipoxygenase Inhibitory Activity: Piceatannol 3'-O-glucoside in a Direct Stilbene Panel Comparison

Piceatannol 3'-O-glucoside inhibits lipoxygenase (LOX) activity by 66% at 100 µM, with an IC₅₀ of 69 µM, as reported in the primary characterization study [1]. In a separate study isolating fifteen rhubarb constituents, PG (compound 10) was tested alongside resveratrol (compound 5) and piceid (compound 11) in a head-to-head LOX inhibition assay; stilbene derivatives showed IC₅₀ values ranging from 6.7 to 74.1 µM, with competitive inhibition kinetics against linoleic acid [2]. PG's LOX IC₅₀ of 69 µM places it among the active stilbenes in this panel, while anthraquinone derivatives from the same extract were completely inactive, confirming that LOX inhibition is a stilbene-specific property within rhubarb constituents. This LOX inhibitory activity provides PG with a dual mechanism (arginase inhibition + LOX inhibition) not shared by non-stilbene comparators.

Lipoxygenase inhibition Anti-inflammatory Stilbene SAR Rhubarb constituents

Physicochemical Differentiation: LogP, Aqueous Compatibility, and Predicted Oral Bioavailability vs. Piceatannol and Resveratrol

Piceatannol 3'-O-glucoside exhibits a calculated LogP of approximately 0.04 , representing a dramatic shift from the aglycone piceatannol (XlogP ≈ 2.90; AlogP ≈ 2.68 [1]) and from resveratrol (cLogP ≈ 2.83 [2]). This ~2.8 log unit reduction reflects the strong hydrophilic contribution of the glucose moiety. In practical terms, resveratrol has aqueous solubility of approximately 0.05 mg/mL (classified as practically insoluble) [2], while PG is soluble in DMSO at ≥50 mg/mL and in aqueous buffers at ≥2.5 mg/mL (6.15 mM clear solution) . The predicted human oral bioavailability for PG via admetSAR 2.0 is approximately 80% [3], contrasting with piceatannol, which is characterized as poorly bioavailable with rapid clearance due to extensive phase II metabolism (only 4.02% ± 0.61% and 17.70% ± 0.91% conversion to key active metabolites after IV administration in rats) [4]. Note: PG bioavailability is a computational prediction; experimental PK data in beagle dogs confirm linear plasma pharmacokinetics in the 1.0–200.0 ng/mL range [5].

LogP Aqueous solubility Oral bioavailability prediction Formulation ADMET

Pulmonary Protective Effect: Increased Blood Oxygen Tension and Reduced Interstitial Edema — An Indication Not Reported for Aglycone Comparators

Piceatannol 3'-O-glucoside has been reported to increase pulmonary blood oxygen tension and decrease pulmonary interstitial edema, thereby protecting against lung injury . This pulmonary protective activity has not been described for the aglycone piceatannol, resveratrol, or resveratrol glucosides in the available literature. While the primary mechanistic study underlying this pulmonary protection claim is not indexed in PubMed with full quantitative detail, the activity is corroborated across multiple independent product datasheets and compound databases. This represents a potential differentiation dimension for researchers studying hypoxia, acute lung injury, or high-altitude physiology models. Note: This evidence is tagged as Supporting because the primary quantitative data (e.g., PaO₂ change in mmHg, edema reduction %) are not publicly available from a peer-reviewed primary paper.

Pulmonary protection Hypoxia Lung injury Blood oxygen tension Interstitial edema

Recommended Research and Industrial Application Scenarios for Piceatannol 3'-O-glucoside Based on Quantitative Differential Evidence


Cardiovascular Endothelial Dysfunction Research: Arginase-NO Pathway Modulation in Atherosclerosis Models

Piceatannol 3'-O-glucoside is the preferred stilbenoid for studies requiring dual arginase I/II inhibition with concomitant eNOS activation. Its validated in vivo efficacy in the ApoE-/- HCD mouse model — including quantified reduction of fatty streak formation, reversal of arginase hyperactivity, and restoration of endothelium-dependent vasorelaxation [1] — provides a pre-established experimental framework for atherosclerosis research. The compound's aqueous compatibility (≥2.5 mg/mL) enables drinking water administration, reducing handling complexity . Researchers should prioritize PG over piceatannol or resveratrol when the experimental endpoint requires arginase inhibition-linked NO restoration in an atherogenic context.

In Vitro Arginase I/II Enzyme Inhibition and HUVEC-Based NO Production Studies

For cell-free arginase inhibition assays, PG provides defined IC₅₀ values of 11.22 µM (Arg I) and 11.06 µM (Arg II) in mouse tissue lysates [2], enabling reproducible dose-response experimental design. In HUVEC-based assays, PG incubation markedly blocks arginase activity and increases NOx production as measured by Griess assay, with associated enhancement of eNOS dimer stability [2]. These well-characterized in vitro parameters make PG suitable as a reference arginase inhibitor in compound screening cascades, particularly when dual isoform coverage is desired without resorting to potent but less selective synthetic inhibitors such as BEC.

Dual-Pathway Anti-Inflammatory Research: Combined Lipoxygenase and Arginase Inhibition

PG is one of a limited set of commercially available natural products with validated inhibitory activity against both arginase (IC₅₀ ~11 µM) and lipoxygenase (IC₅₀ 69 µM, 66% inhibition at 100 µM) from primary literature [2][3]. This dual-pathway profile is not shared by the aglycone piceatannol or resveratrol at comparable potencies. Researchers investigating the intersection of NO-mediated vascular inflammation and leukotriene-mediated inflammatory cascades can employ PG as a single-agent tool compound, reducing the need for inhibitor cocktails.

Pulmonary and Hypoxia-Related Injury Research (Exploratory)

PG's reported ability to increase pulmonary blood oxygen tension and decrease interstitial edema suggests potential utility in hypoxia or acute lung injury models. While the primary quantitative data for this indication are limited, PG remains one of the few stilbenoid glucosides with any reported pulmonary protective activity. Research groups with access to hypoxia chamber models or isolated lung perfusion systems may find PG a worthwhile exploratory compound, with the understanding that dose-response and mechanistic validation remain to be published in peer-reviewed English-language literature.

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